Undeca-2,4,6,8,10-pentaynenitrile
Description
Undeca-2,4,6,8,10-pentaynenitrile (IUPAC name), also referred to as cyanopentaacetylene or HC$_{11}$N, is a highly unsaturated nitrile compound featuring five conjugated carbon-carbon triple bonds and a terminal nitrile (-C≡N) group. Its linear structure, C≡C-C≡C-C≡C-C≡C-C≡C-C≡N, renders it exceptionally reactive and thermally unstable due to cumulative strain from the sp-hybridized carbon chain .
Initial claims of its presence in the Taurus Molecular Cloud (TMC-1) were disputed in 2016 and 2017 due to insufficient spectral resolution . However, in 2021, advanced spectral line stacking techniques confirmed its detection in TMC-1, suggesting its role as a precursor to complex organic molecules in interstellar environments .
Properties
CAS No. |
78950-25-1 |
|---|---|
Molecular Formula |
C11HN |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
undeca-2,4,6,8,10-pentaynenitrile |
InChI |
InChI=1S/C11HN/c1-2-3-4-5-6-7-8-9-10-11-12/h1H |
InChI Key |
VSPOLSIHZRDJDD-UHFFFAOYSA-N |
Canonical SMILES |
C#CC#CC#CC#CC#CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Stability: this compound’s instability contrasts sharply with the cyclic 4,9-methanocycloundeca[b]furan-2-one, which benefits from reduced strain in its bridged structure . The amide derivative’s stability is further enhanced by resonance stabilization in the amide group and absence of triple bonds .
- Reactivity: The pentaynenitrile’s electron-deficient triple bonds make it prone to polymerization or decomposition, whereas the furanone undergoes [12+2] cycloadditions with enamines to form complex polycyclic systems .
Research Findings and Challenges
- Detection Challenges: The interstellar detection of HC$_{11}$N highlights the limitations of traditional radio astronomy techniques. Its confirmation in 2021 required spectral stacking to overcome low signal-to-noise ratios, underscoring its trace abundance in space .
- Contrast with Lab-Stable Analogs: Unlike HC$_{11}$N, cyclic undeca-compounds (e.g., methanocycloundeca derivatives) and amides are synthetically accessible and stable enough for pharmaceutical or materials research .
Preparation Methods
Sequential Alkyne Coupling Reactions
The Glaser and Eglinton couplings are foundational for forming carbon-carbon triple bonds. For this compound, iterative homo-coupling of cyanoacetylene intermediates offers a potential pathway:
- Initial Coupling :
Reaction of cyanoacetylene (HC≡C-C≡N) under Glaser conditions (CuCl, NH₄OH, O₂) yields 1,3-butadiynenitrile (HC≡C-C≡C-C≡N). - Chain Extension :
Sequential coupling with terminal alkynes (e.g., HC≡C-SiMe₃) followed by desilylation and further coupling cycles could extend the polyyne chain.
Challenges :
- Side reactions (e.g., over-oxidation) reduce yields.
- Steric hindrance limits coupling efficiency beyond four triple bonds.
Cyanation of Terminal Polyynes
Introducing the nitrile group via nucleophilic substitution on a pre-formed polyyne halide:
- Synthesis of Undeca-2,4,6,8,10-pentayne-1-yl Bromide :
Palladium-catalyzed Sonogashira coupling assembles the polyyne backbone, terminating in a bromine atom. - Cyanation :
Treatment with CuCN or NaCN in DMF substitutes bromide with the cyano group.
Advantages :
- Avoids handling unstable cyanoalkynes in early steps.
- Enables modular assembly of the polyyne chain.
Limitations :
- Polyyne bromides are highly reactive, risking decomposition during storage.
Advanced Methodologies for Polyyne Stabilization
Transition Metal Templating
Coordination of the growing polyyne chain to transition metals (e.g., Ni, Pd) stabilizes intermediates and directs regioselective coupling:
- Metal-Acetylide Complexation :
Reaction of HC≡C-C≡N with [Ni(cod)₂] forms a stabilized acetylide complex. - Stepwise Coupling :
Sequential addition of alkynyl ligands extends the chain while minimizing side reactions.
Example Reaction :
$$
\text{Ni(HC≡C-C≡N)}2 + 2 \text{HC≡C-C≡C-SiMe₃} \xrightarrow{\text{THF, -78°C}} \text{Ni(C≡C-C≡N)(C≡C-C≡C-SiMe₃)}2 + 2 \text{H-SiMe₃}
$$
Silyl-Protection Strategies
Trimethylsilyl (TMS) groups mitigate instability by shielding reactive triple bonds:
- Synthesis of TMS-Protected Intermediate :
Undeca-2,4,6,8,10-pentayne-1-TMS is prepared via iterative Pd/Cu-catalyzed couplings. - Deprotection and Cyanation :
Fluoride-mediated TMS removal (e.g., TBAF) followed by cyanation with KCN.
Conditions :
- Solvent: anhydrous THF.
- Temperature: -20°C to prevent retro-alkyne reactions.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Stability Challenges |
|---|---|---|---|
| Sequential Coupling | CuCl, NH₄OH, O₂ | 15–20 | Oxidation side products |
| Cyanation of Halide | NaCN, Pd(PPh₃)₄ | 25–30 | Halide intermediate instability |
| Metal Templating | Ni(cod)₂, alkynyl ligands | 35–40 | Metal removal complexity |
| Silyl Protection | TMSCl, TBAF | 40–45 | Desilylation completeness |
Q & A
Q. Q1. What methodological frameworks are most suitable for designing experiments involving Undeca-2,4,6,8,10-pentaynenitrile?
Answer: Experimental design should align with a theoretical framework to ensure hypothesis-driven inquiry . For example:
- Pre-experimental designs (e.g., single-group pretest-posttest) are suitable for preliminary stability or reactivity studies under controlled conditions .
- Factorial designs allow systematic manipulation of variables (e.g., temperature, solvent polarity) to study multi-factor interactions during synthesis or degradation .
- Quasi-experimental designs (e.g., non-equivalent control groups) are ideal for comparing outcomes with analogous nitriles or polyynes .
Q. Q2. How can researchers validate the structural characterization of this compound?
Answer: Combine spectroscopic and computational methods:
- Nuclear Magnetic Resonance (NMR): Assign peaks using and NMR, comparing experimental shifts with density functional theory (DFT)-predicted values .
- X-ray crystallography: Resolve bond-length alternation patterns to confirm conjugation in the pentayne backbone .
- Mass spectrometry: Validate molecular weight and fragmentation patterns using high-resolution techniques (HRMS) .
Q. Q3. What theoretical models explain the electronic properties of conjugated nitriles like this compound?
Answer:
- Hückel’s Molecular Orbital (HMO) Theory: Predicts π-electron delocalization and bandgap trends in linear polyynes .
- DFT simulations: Quantify frontier molecular orbitals (HOMO-LUMO gaps) to correlate with reactivity in cycloaddition or polymerization reactions .
Advanced Research Questions
Q. Q4. How can mechanistic studies resolve contradictions in reported reaction pathways for this compound?
Answer:
- Isotopic labeling (e.g., or ): Trace carbon/nitrogen migration during reactions like alkyne metathesis or nitrile hydrolysis .
- Kinetic isotope effects (KIE): Compare to distinguish between radical vs. polar mechanisms in photochemical reactions .
- In-situ spectroscopy (IR/Raman): Monitor intermediate species under varying conditions (e.g., pressure, light) to validate competing pathways .
Q. Q5. What strategies mitigate instability issues during the synthesis of this compound?
Answer:
- Cryogenic techniques: Conduct reactions at –78°C (dry ice/acetone baths) to suppress thermal decomposition of polyynes .
- Protective atmospheres: Use argon or nitrogen gloveboxes to prevent oxidation or moisture-induced side reactions .
- Additive screening: Test stabilizing agents (e.g., radical scavengers, surfactants) to enhance shelf life .
Q. Q6. How can computational modeling address discrepancies in experimental vs. theoretical bond-length alternation data?
Answer:
- Multireference methods (e.g., CASSCF): Account for electron correlation effects in conjugated systems, reducing errors in bond-length predictions .
- Machine learning (ML) force fields: Train models on high-quality crystallographic datasets to refine molecular dynamics simulations .
Q. Q7. What interdisciplinary approaches enhance the application of this compound in materials science?
Answer:
- Supramolecular assembly: Study host-guest interactions with macrocycles (e.g., cucurbiturils) to design conductive nanowires .
- Surface-enhanced Raman spectroscopy (SERS): Investigate adsorption behavior on metallic nanoparticles for sensor development .
Data Analysis and Replication
Q. Q8. How should researchers analyze contradictory results in this compound’s spectroscopic data?
Answer:
Q. Q9. What statistical methods are robust for interpreting dose-response relationships in toxicity studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
